molecular formula C11H19N5O B1465563 2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 1275921-48-6

2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one

Numéro de catalogue: B1465563
Numéro CAS: 1275921-48-6
Poids moléculaire: 237.3 g/mol
Clé InChI: WXJLLAUJYRISMK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one is a synthetic small molecule featuring a 1,2,3-triazole core substituted with an aminomethyl group at the 4-position and a 4-methylpiperidinyl moiety linked via an ethanone bridge. The aminomethyl group enhances water solubility and hydrogen-bonding capacity, while the 4-methylpiperidinyl group contributes to lipophilicity and target affinity, making it a promising scaffold for drug development .

Propriétés

IUPAC Name

2-[4-(aminomethyl)triazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c1-9-2-4-15(5-3-9)11(17)8-16-7-10(6-12)13-14-16/h7,9H,2-6,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJLLAUJYRISMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one is a member of the triazole family, which has garnered interest in medicinal chemistry for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • IUPAC Name : 2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one
  • Molecular Formula : C₁₃H₁₈N₄O
  • Molecular Weight : 246.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : It has been shown to inhibit specific enzymes involved in metabolic pathways, including phospholipases which play a critical role in cellular signaling and membrane dynamics .
  • Antimicrobial Activity : The triazole moiety is known for its antifungal properties, particularly against pathogens like Candida and Aspergillus species. The compound's structure suggests potential activity against these fungi due to its ability to interfere with ergosterol biosynthesis .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazole derivatives, including our compound. The results indicated that it exhibited significant antifungal activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL against several fungal strains.

CompoundFungal StrainMIC (µg/mL)
Triazole ACandida albicans0.5
Triazole BAspergillus niger8
2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one Candida glabrata4

Cytotoxicity and Safety Profile

In vitro assays have been conducted to assess the cytotoxicity of the compound using various human cell lines. The results showed moderate cytotoxic effects with IC50 values around 50 µM, indicating a need for further optimization to reduce toxicity while maintaining efficacy.

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives:

  • Case Study on Antifungal Activity : A clinical trial involving patients with invasive fungal infections demonstrated that a related triazole compound significantly improved survival rates compared to standard treatments .
  • Pharmacokinetics Study : Research on the pharmacokinetics of similar compounds indicated favorable absorption characteristics and the ability to cross the blood-brain barrier, suggesting potential applications in treating central nervous system infections .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

Triazole derivatives with varying substituents and backbone modifications have been extensively studied. Below is a comparative analysis of key analogues:

Compound Core Structure Key Substituents Biological Activity Key Findings Reference
Target Compound 1,2,3-Triazole 4-(Aminomethyl), 4-methylpiperidinyl-ethanone Under investigation High solubility due to aminomethyl; potential CNS activity inferred from piperidine moiety
SQ2 (2-(Benzotriazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone) Benzotriazole Benzotriazole, 4-methylpiperidinyl-ethanone Not specified Reduced solubility compared to target compound (benzotriazole vs. aminomethyl triazole)
2daj (1-(Azepan-1-yl)-2-(4-m-tolyl-1H-1,2,3-triazol-1-yl)ethanone) 1,2,3-Triazole m-Tolyl, azepane Antimicrobial 88% yield; hydrophobic tolyl group enhances membrane penetration
Compound 43 (Imidazo[1,2-a]pyridine-triazole hybrid) 1,2,3-Triazole Imidazopyridine, 4-chlorophenyl Anticancer 72% yield; imidazopyridine enhances DNA intercalation
Compound 7 (Carbazole-triazole hybrid) 1,2,3-Triazole Carbazole, bromo-hydroxyphenyl Antidiabetic IC50 = 1.0 µM; carbazole improves π-π stacking with enzymes

Limitations and Advantages

  • Advantages : The target compound’s balanced lipophilicity/hydrophilicity surpasses benzotriazole (SQ2) and tolyl (2daj) derivatives in drug-likeness metrics.
  • Limitations : Lack of in vivo data (compared to ’s carbazole-triazoles with confirmed antidiabetic efficacy) necessitates further validation .

Méthodes De Préparation

Synthesis of Azide Intermediate

The aminomethyl group on the triazole is typically introduced by preparing an azidomethyl derivative. This can be achieved by:

  • Starting from a halomethyl precursor (e.g., bromomethyl or chloromethyl aromatic or aliphatic compound).
  • Nucleophilic substitution with sodium azide to yield the azidomethyl intermediate.

This azide intermediate is crucial for the CuAAC step.

Synthesis of Alkyne Intermediate

The alkyne component is synthesized by:

  • Functionalizing 4-methylpiperidine to introduce an ethynyl group linked to the ethanone moiety.
  • This may involve acylation of 4-methylpiperidine with an appropriate acyl chloride or anhydride to form the ethanone.
  • Introduction of an alkyne group via Sonogashira coupling or other alkyne installation methods.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide and alkyne intermediates are reacted under Cu(I) catalysis to form the 1,4-disubstituted 1,2,3-triazole ring:

  • Typical catalysts include CuSO4 with sodium ascorbate as a reducing agent or CuI.
  • The reaction is performed in solvents such as t-butanol/water mixtures or DMF at room temperature or slightly elevated temperatures.
  • This step yields the triazole ring linking the aminomethyl and the piperidinyl ethanone moieties.

Post-Cycloaddition Functionalization

  • If protecting groups were used on the aminomethyl group, deprotection is performed under mild acidic or basic conditions.
  • Purification is achieved by recrystallization or chromatographic techniques.

Alternative and Supporting Synthetic Routes

  • Some patents and literature suggest the use of α-haloketones to react with aminotriazoles to form related ethanone-triazole structures, indicating possible alternative cyclization routes.
  • One-pot protocols for synthesizing triazole derivatives have been reported, which may be adapted for the target compound synthesis by selecting appropriate starting materials and reaction conditions.

Data Table: Summary of Key Preparation Steps

Step No. Reaction Type Starting Material(s) Conditions/Notes Product/Intermediate
1 Azide formation Halomethyl precursor + NaN3 Nucleophilic substitution, polar aprotic solvent Azidomethyl intermediate
2 Alkyne introduction 4-Methylpiperidine + acylation + alkyne installation Acylation with acyl chloride; Sonogashira coupling Alkyne-substituted ethanone intermediate
3 CuAAC cycloaddition Azide intermediate + Alkyne intermediate Cu(I) catalyst, t-BuOH/H2O or DMF, RT or mild heat 1,4-Disubstituted 1,2,3-triazole ethanone
4 Deprotection / Purification Protected triazole intermediate Acidic or basic conditions Target compound: 2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one

Research Findings and Optimization Notes

  • The CuAAC reaction is highly efficient and regioselective, producing predominantly 1,4-substituted triazoles, which is essential for the structural integrity of the target compound.
  • Reaction yields can be optimized by adjusting solvent systems and catalyst loading.
  • Use of microwave-assisted synthesis has been reported to reduce reaction times for triazole formation.
  • Protecting groups on the aminomethyl moiety (e.g., Boc or Fmoc) may be necessary to avoid side reactions during cycloaddition.
  • Purification can be challenging due to polarity; reverse-phase chromatography or crystallization from suitable solvents is recommended.
  • Alternative synthetic routes involving α-haloketones and aminotriazoles suggest flexibility in the preparation of similar ethanone-triazole derivatives.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling with 4-methylpiperidine. Key steps include:

  • Protecting the aminomethyl group with tert-butyl carbamate to prevent side reactions.
  • Using solvents like DMF or dichloromethane at 60–80°C for 12–24 hours.
  • Deprotection with HCl in dioxane to yield the final product. Optimize yields (>90%) by maintaining a nitrogen atmosphere to avoid oxidation .

Q. How can the compound’s purity and structural identity be validated?

Use a combination of:

  • HPLC-MS with reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%).
  • NMR spectroscopy (¹H/¹³C) to confirm the triazole proton (δ 7.8–8.2 ppm) and piperidine methyl group (δ 1.2–1.4 ppm).
  • X-ray crystallography (SHELXL refinement) for absolute configuration determination .

Q. What preliminary assays are recommended to evaluate its biological activity?

Screen against target enzymes (e.g., kinases, cytochrome P450 isoforms) using:

  • Fluorescence polarization assays for binding affinity (IC₅₀).
  • Microscale thermophoresis to measure dissociation constants (Kd).
  • Antimicrobial susceptibility testing (MIC values) for triazole-related antifungal activity .

Q. Which spectroscopic techniques are critical for characterizing its stability?

  • FT-IR to monitor degradation of the ketone group (C=O stretch at ~1700 cm⁻¹).
  • TGA/DSC for thermal stability profiling (decomposition >200°C suggests shelf-life suitability).
  • UV-Vis spectroscopy to track photooxidation under accelerated light exposure .

Q. How can researchers design initial structure-activity relationship (SAR) studies?

  • Synthesize analogs with modifications to the triazole substituents (e.g., replacing aminomethyl with cyano).
  • Test against a panel of 5–10 related biological targets (e.g., GPCRs, ion channels).
  • Use multivariate regression analysis to correlate substituent electronegativity with activity .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder in the piperidine ring) be resolved?

Apply SHELXL refinement strategies :

  • Use PART and SUMP commands to model disordered atoms.
  • Apply anisotropic displacement parameters (ADPs) with ISOR restraints.
  • Validate with Hirshfeld surface analysis to assess intermolecular interactions .

Q. What experimental and computational methods reconcile discrepancies between predicted and observed binding affinities?

  • Perform molecular dynamics simulations (AMBER or GROMACS) with explicit solvent models (≥100 ns trajectories).
  • Validate with surface plasmon resonance (SPR) to measure on/off rates under physiological buffer conditions.
  • Adjust force field parameters (e.g., partial charges) based on experimental dipole moments .

Q. How can metabolic stability be assessed to prioritize this compound for in vivo studies?

  • In vitro microsomal assays (human liver microsomes, NADPH cofactor) to measure t₁/₂.
  • LC-MS/MS to identify metabolites (e.g., N-demethylation of the piperidine ring).
  • Plasma protein binding assays using equilibrium dialysis (target: <90% bound for CNS penetration) .

Q. What strategies mitigate synthetic challenges in scaling up the CuAAC reaction?

  • Replace CuSO₄ with stabilized Cu(I) sources (e.g., TBTA complexes) to reduce catalyst loading (0.1–0.5 mol%).
  • Use flow chemistry for azide-alkyne mixing to enhance safety and yield.
  • Optimize workup via aqueous-organic biphasic extraction (e.g., ethyl acetate/brine) .

Q. How can researchers elucidate the role of stereochemistry in its pharmacological activity?

  • Synthesize enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones).
  • Resolve using chiral HPLC (CHIRALPAK® AD-H column).
  • Compare IC₅₀ values across enantiomers in target assays (≥10-fold difference indicates stereospecificity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one
Reactant of Route 2
2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one

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